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Compound of Interest

5-Bromo-3-ethynylpyridin-2-
Compound Name:
ylamine

Cat. No.: B566713

An In-depth Technical Guide to 5-Bromo-3-ethynylpyridin-2-ylamine

This technical guide provides a comprehensive overview of the chemical properties, structural
information, and potential synthetic routes for 5-Bromo-3-ethynylpyridin-2-ylamine, a
heterocyclic compound of interest to researchers in medicinal chemistry and materials science.

Chemical Structure and Identifiers

5-Bromo-3-ethynylpyridin-2-ylamine is a substituted pyridine molecule featuring an amine
group at position 2, a bromine atom at position 5, and an ethynyl (acetylenic) group at position
3. This unique arrangement of functional groups makes it a versatile building block for the
synthesis of more complex molecules.

Table 1: Chemical Identifiers for 5-Bromo-3-ethynylpyridin-2-ylamine
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Identifier Value Citation
CAS Number 1210838-82-6 [11[2]
Molecular Formula C7HsBrN2 [2]
SMILES C#CC1=C(N=CC(=C1)Br)N 2]

InChl=1S/C7H5BIN2/c1-2-5-3-
InChl 6(8)4-10-7(5)9/h1,3-4H,
(H2,9,10)

[2]

MKIMFNOYJFCQRQ-

InChiKe
y UHFFFAQOYSA-N

[2]

Physicochemical Properties

The known and predicted physical and chemical properties of the compound are summarized

below. This data is crucial for handling, storage, and characterization.

Table 2: Physicochemical Data for 5-Bromo-3-ethynylpyridin-2-ylamine

Property Value Citation
Monoisotopic Mass 195.96361 Da [2]
Melting Point 145-149 °C (literature) [1]
Purity > 97% (typical) [1]

Table 3: Predicted Collision Cross Section (CCS) Data

Predicted CCS values provide insight into the molecule's shape and size in the gas phase,

which is useful for analytical techniques like ion mobility-mass spectrometry.
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Adduct mlz Predicted CCS (A2 Citation
[M+H]* 196.97089 129.2 2]
[M+Na]* 218.95283 143.5 2]
[M-H]- 194.95633 131.4 2]
[M+NHa]* 213.99743 148.2 2]
[M+K]* 234.92677 131.4 2]
[M]* 195.96306 139.0 2]
[M]- 195.96416 139.0 2]

Data calculated using
CCSbhase.[2]

Synthesis and Experimental Protocols

While specific, peer-reviewed synthesis protocols for 5-Bromo-3-ethynylpyridin-2-ylamine
are not readily available in the provided search results, a plausible synthetic route can be
devised based on standard organometallic cross-coupling reactions. The presence of its
trimethylsilyl (TMS) protected precursor, 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
(CAS: 905966-34-9), strongly suggests a synthetic strategy involving a Sonogashira coupling
followed by deprotection.[3]

Proposed Synthetic Pathway

The proposed synthesis starts from 3,5-dibromopyridin-2-amine, which undergoes a selective
Sonogashira coupling with (trimethylsilyl)acetylene, followed by the removal of the TMS
protecting group.
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Caption: Proposed synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a general procedure based on established methods for Sonogashira coupling
and TMS deprotection. Researchers should optimize conditions for this specific substrate.

Step 1: Synthesis of 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (Sonogashira Coupling)

e Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add
3,5-dibromopyridin-2-amine (1.0 equiv.), a palladium catalyst such as Pd(PPhs)4 (0.05
equiv.), and copper(l) iodide (Cul, 0.1 equiv.).

e Solvent and Reagents: Add a suitable solvent system, typically a mixture of an amine base
like triethylamine or diisopropylamine and a co-solvent like THF or DMF.

» Addition of Alkyne: Add (trimethylsilyl)acetylene (1.2 equiv.) to the mixture via syringe.

o Reaction Conditions: Heat the reaction mixture with stirring, typically to a temperature
between 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b566713?utm_src=pdf-body-img
https://www.benchchem.com/product/b566713?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b566713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Liquid Chromatography-Mass Spectrometry (LC-MS).

o Work-up and Purification: Upon completion, cool the reaction mixture, filter it through a pad
of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure. The
resulting crude product can be purified by silica gel column chromatography to yield the
TMS-protected intermediate.

Step 2: Synthesis of 5-Bromo-3-ethynylpyridin-2-ylamine (TMS Deprotection)

o Reaction Setup: Dissolve the purified 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (1.0
equiv.) from the previous step in a suitable solvent such as methanol or THF.

o Deprotection Reagent: Add a deprotecting agent. For a mild deprotection, a base like
potassium carbonate (K2COs, 2-3 equiv.) in methanol is often effective. Alternatively, a
fluoride source such as tetrabutylammonium fluoride (TBAF, 1.1 equiv.) in THF can be used.

e Reaction Conditions: Stir the mixture at room temperature. Monitor the reaction for the
disappearance of the starting material by TLC.

e Work-up and Purification: Once the reaction is complete, quench with water and extract the
product with an organic solvent like ethyl acetate. Dry the combined organic layers over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product
can be purified by recrystallization or silica gel chromatography to yield the final product, 5-
Bromo-3-ethynylpyridin-2-ylamine.

Applications in Research and Development

Substituted pyridines are crucial scaffolds in drug discovery and materials science. The
combination of the bromo, ethynyl, and amino groups on this molecule provides three distinct
points for further chemical modification, making it a valuable intermediate.
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Caption: Role as a versatile building block in chemical synthesis.

e Bromo Group: Serves as a handle for palladium-catalyzed cross-coupling reactions (e.g.,
Suzuki, Stille, Buchwald-Hartwig) to introduce aryl, heteroaryl, or other carbon-based
substituents.

o Ethynyl Group: Can participate in a variety of reactions, including "click chemistry” (such as
the Copper-Catalyzed Azide-Alkyne Cycloaddition - CUAAC), Sonogashira couplings, and
reductions to form alkene or alkane linkers.

e Amine Group: Can be acylated, alkylated, or used as a directing group or hydrogen bond
donor in molecular recognition.

This trifunctional nature makes 5-Bromo-3-ethynylpyridin-2-ylamine a promising starting
material for generating libraries of complex molecules for screening in drug discovery
programs, particularly in the development of kinase inhibitors and other targeted therapies.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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